7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H9N3O4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)9-6-16-17-10(3-4-15-13(9)17)8-1-2-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,18,19) |
InChI Key |
JQFIZUFRJGZBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Intermediate: Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate
A common precursor is ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be synthesized via the reaction of 5-amino-1H-pyrazole-4-carboxylate with diethyl acetylenedicarboxylate (DEAD) under refluxing ethanol. The reaction proceeds through a [3+3] cycloaddition mechanism, forming the pyrazolo[1,5-a]pyrimidine core.
Reaction Conditions
Introduction of the 1,3-Benzodioxol-5-yl Group
The 1,3-benzodioxol-5-yl (piperonyl) moiety is introduced at position 7 through electrophilic aromatic substitution or palladium-catalyzed cross-coupling. A documented approach involves reacting the pyrazolo[1,5-a]pyrimidine intermediate with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Procedure
-
Dissolve ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate in dry dichloromethane.
-
Add piperonal (1.2 equiv) and AlCl₃ (1.5 equiv) under nitrogen atmosphere.
-
Stir at room temperature for 12 hours.
-
Quench with ice-water, extract with DCM, and purify via column chromatography.
Characterization Data
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, CH₂CH₃), 6.05 (s, 2H, OCH₂O), 6.85–7.20 (m, 3H, benzodioxol-H)
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid. This is achieved using aqueous sodium hydroxide under reflux, followed by acidification to precipitate the product.
Optimized Hydrolysis Protocol
-
Reagents : 1M NaOH, ethanol
-
Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 2–3
Analytical Validation
-
IR (KBr) : 1680 cm⁻¹ (carboxylic acid C=O), 2500–3300 cm⁻¹ (broad, -OH)
-
¹H NMR (DMSO-d₆) : δ 6.10 (s, 2H, OCH₂O), 7.00–7.30 (m, 3H, benzodioxol-H), 8.25 (s, 1H, pyrimidine-H)
Alternative Pathways and Modifications
Direct Cyclization with Pre-Functionalized Intermediates
An alternative route involves pre-functionalizing the pyrazole ring with the benzodioxol group before cyclocondensation. For example, 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid can be reacted with a β-ketoester to form the pyrazolo[1,5-a]pyrimidine core.
Reaction Scheme
-
Condense 5-(1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate.
-
Cyclize using polyphosphoric acid (PPA) at 120°C.
-
Hydrolyze the ester to the carboxylic acid.
Advantages
-
Higher regioselectivity for the benzodioxol group at position 7.
-
Reduced byproducts compared to electrophilic substitution.
Critical Analysis of Synthetic Challenges
Regioselectivity in Cyclocondensation
The position of substituents on the pyrazolo[1,5-a]pyrimidine ring is highly sensitive to reaction conditions. For instance, excess AlCl₃ may lead to undesired C-5 substitution. Mitigation strategies include:
-
Temperature Control : Maintaining reactions below 40°C to minimize side reactions.
-
Catalyst Screening : Using FeCl₃ instead of AlCl₃ for milder activation.
Stability of the Carboxylic Acid Group
The free carboxylic acid is prone to decarboxylation at elevated temperatures. Storage recommendations:
-
Keep the compound at 2–8°C under inert atmosphere.
-
Use freshly prepared solutions for further reactions.
Tabulated Summary of Key Methods
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 0.5 to 10 µM depending on structural modifications of the compound. Such findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activities. Research indicates that it can inhibit pro-inflammatory cytokines in both in vitro and in vivo models.
Case Study: Inhibition of Pro-inflammatory Cytokines
In a controlled study, derivatives of the compound were tested for their ability to reduce inflammation markers in animal models. The results showed a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that the compound may be effective in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have also been explored. Its derivatives displayed varying degrees of antibacterial activity against several pathogens.
Table: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µmol/L) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| Compound C | Bacillus subtilis | 6 |
| Compound D | Salmonella typhi | 12 |
This table illustrates the minimum inhibitory concentration (MIC) values for selected derivatives against common bacterial strains, indicating promising antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The pyrazolo[1,5-a]pyrimidine scaffold allows extensive substitution at positions 5 and 7, which modulates solubility, stability, and electronic properties. Key analogs and their substituents include:
*Theoretical values based on structural analysis.
- Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (‑CF₃) and cyano (‑CN) enhance oxidative stability but may reduce solubility .
- Electron-Donating Groups (EDGs): Methoxy (‑OCH₃) and benzodioxol groups improve π-π interactions and bioavailability .
- Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid (‑COOH) enhances metal-coordination capability, while ester derivatives (e.g., ethyl ester) increase lipophilicity .
Biological Activity
7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzodioxole moiety fused with a pyrazolo[1,5-a]pyrimidine core, which contributes to its unique properties and biological interactions.
The molecular formula of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is with a molar mass of 264.24 g/mol. Its structure allows for various chemical modifications that can enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 264.24 g/mol |
| CAS Number | 685106-66-5 |
| Density | 1.51 g/cm³ (predicted) |
| pKa | -1.71 (predicted) |
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities, including:
- Anticancer Properties : Several studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidines to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting specific kinases involved in tumor growth .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibiting these enzymes can lead to therapeutic effects in conditions like cancer and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanisms .
The mechanisms through which 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its biological effects include:
- Enzyme Binding : The compound may bind to the active sites of target enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cell signaling.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it promotes programmed cell death.
Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
- A study published in MDPI reported on the anticancer potential of pyrazolo[1,5-a]pyrimidines and their derivatives, noting significant cytotoxic effects on multiple cancer cell lines .
- Another investigation focused on the enzyme inhibitory activity of these compounds against PDEs, suggesting that they could be developed into therapeutic agents for treating diseases characterized by dysregulated signaling pathways .
Q & A
Q. Case Study :
- 7-Benzamido-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (15) : Yield increased from 50% to 77% using DMF and microwave irradiation .
Basic: What computational tools predict the pharmacokinetic properties of these derivatives?
Answer:
- ADMET Prediction : SwissADME or pkCSM to estimate logP (optimal range: 1–3), bioavailability, and CYP450 interactions .
- Docking Studies : AutoDock Vina for binding affinity estimation with cathepsin active sites (PDB: 1ATK for cathepsin K) .
Advanced: How to design a pyrazolo[1,5-a]pyrimidine derivative with enhanced blood-brain barrier (BBB) permeability?
Answer:
- Structural Modifications :
- In Silico Screening : Predict BBB score using PreADMET or BBB Predictor .
Basic: What safety precautions are essential when handling chlorinated derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
